molecular formula C15H20Sn B14545063 Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane CAS No. 61760-09-6

Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane

Cat. No.: B14545063
CAS No.: 61760-09-6
M. Wt: 319.03 g/mol
InChI Key: UFRWURZNSIKPHX-UHFFFAOYSA-N
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Description

Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a (6-methylnaphthalen-2-yl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane typically involves the reaction of trimethyltin chloride with a suitable naphthylmethyl derivative. One common method is the reaction of trimethyltin chloride with (6-methylnaphthalen-2-yl)methyl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin derivatives.

    Substitution: The methyl groups or the naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane involves its ability to form stable carbon-tin bonds. The compound can interact with various molecular targets, including enzymes and receptors, through coordination or covalent bonding. The specific pathways involved depend on the nature of the target molecule and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: An organotin compound with similar reactivity but different substituents.

    Trimethyl[(naphthalen-2-yl)methyl]stannane: A closely related compound with a naphthylmethyl group instead of a (6-methylnaphthalen-2-yl)methyl group.

    Terbinafine Related Compound D: Another organotin compound with structural similarities.

Uniqueness

Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane is unique due to the presence of the (6-methylnaphthalen-2-yl)methyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other organotin compounds.

Properties

CAS No.

61760-09-6

Molecular Formula

C15H20Sn

Molecular Weight

319.03 g/mol

IUPAC Name

trimethyl-[(6-methylnaphthalen-2-yl)methyl]stannane

InChI

InChI=1S/C12H11.3CH3.Sn/c1-9-3-5-12-8-10(2)4-6-11(12)7-9;;;;/h3-8H,1H2,2H3;3*1H3;

InChI Key

UFRWURZNSIKPHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C[Sn](C)(C)C

Origin of Product

United States

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